
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is a synthetic anthracenedione derivative. This compound is known for its antitumor properties and has been studied for its potential use in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves multiple steps. The starting material is typically an anthracene derivative, which undergoes chlorination, hydroxylation, and amination reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
化学反应分析
Types of Reactions
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .
科学研究应用
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly in the context of cancer research.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The compound exerts its effects primarily through interactions with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular pathways involved include the generation of reactive oxygen species and the activation of cell death signaling cascades .
相似化合物的比较
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar antitumor properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Daunorubicin: Another anthracycline with comparable uses in cancer treatment
Uniqueness
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and its reduced cardiotoxicity compared to other anthracenediones make it a promising candidate for further research and development .
属性
分子式 |
C22H27ClN4O6 |
|---|---|
分子量 |
478.9 g/mol |
IUPAC 名称 |
2-chloro-1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H27ClN4O6/c23-12-11-15(30)18-19(20(12)31)22(33)17-14(27-6-4-25-8-10-29)2-1-13(16(17)21(18)32)26-5-3-24-7-9-28/h1-2,11,24-31H,3-10H2 |
InChI 键 |
DOCFWCVWXXFXLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)O)NCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
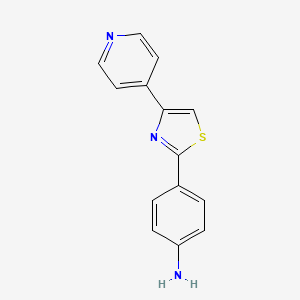
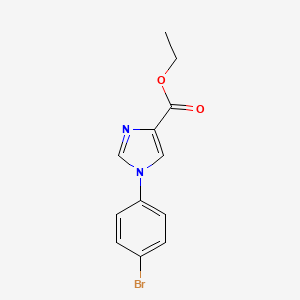
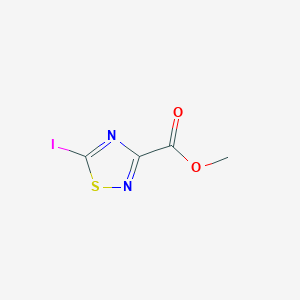
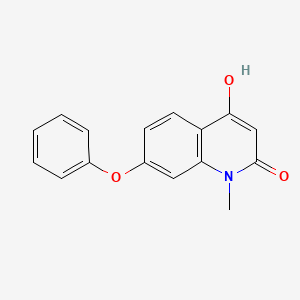

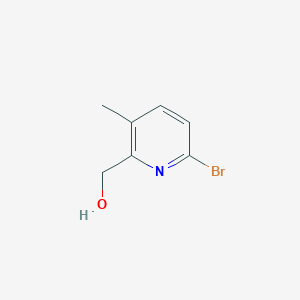
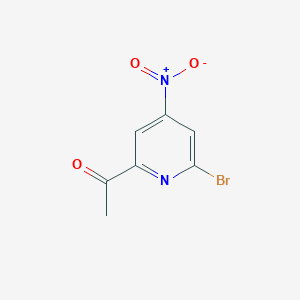

![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)

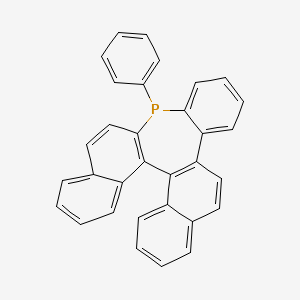

![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
